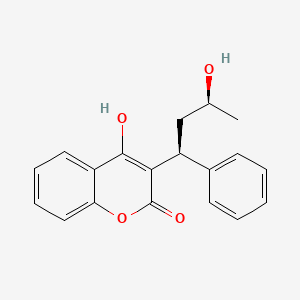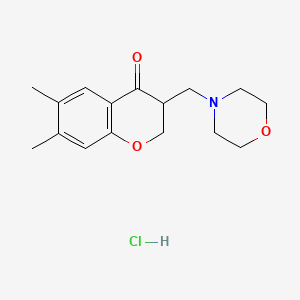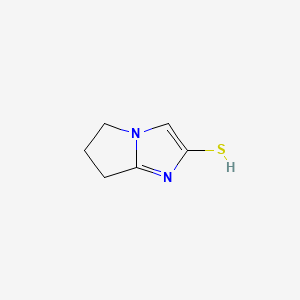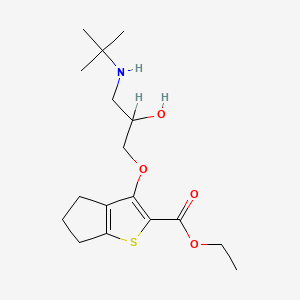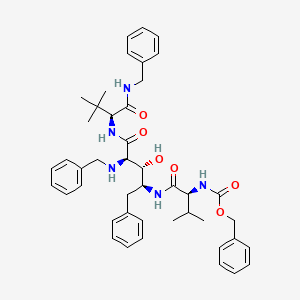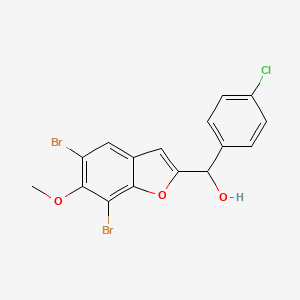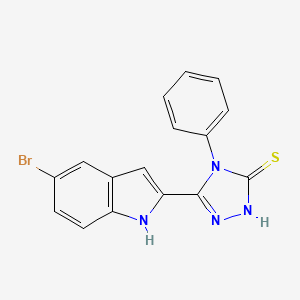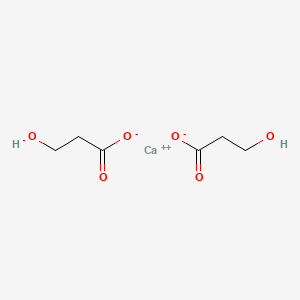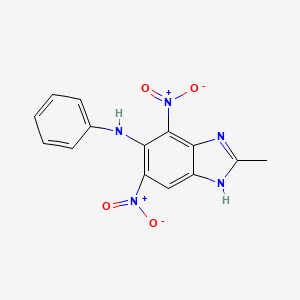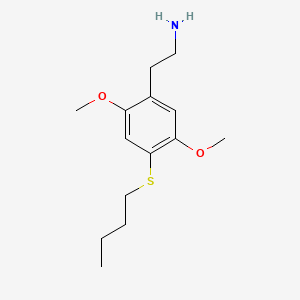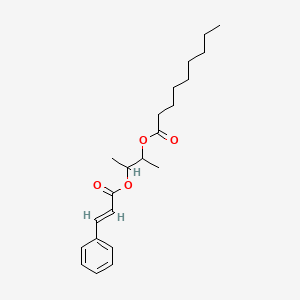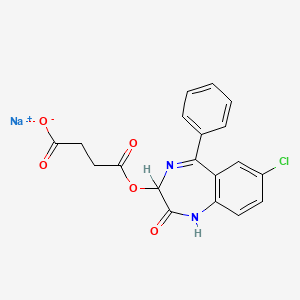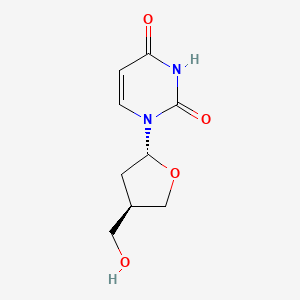
2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- is a complex organic compound with significant applications in various fields of science. This compound is characterized by its unique structure, which includes a pyrimidinedione core and a tetrahydrofuran ring with a hydroxymethyl group. Its stereochemistry is defined by the (2R, 4R) configuration, which plays a crucial role in its biological activity and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable aldehyde with urea and a β-keto ester in the presence of an acid catalyst can lead to the formation of the pyrimidinedione core . The tetrahydrofuran ring can be introduced through subsequent reactions involving hydroxymethylation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that are compatible with industrial processes is also crucial for efficient production.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The pyrimidinedione core can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidinedione derivatives.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydroxymethyl group and the stereochemistry of the compound play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling processes .
類似化合物との比較
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-thione derivatives: These compounds share a similar pyrimidine core but differ in their functional groups and biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a different core structure but exhibit similar biological activities, such as enzyme inhibition.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- is unique due to its specific stereochemistry and the presence of both a pyrimidinedione core and a tetrahydrofuran ring. This combination of structural features contributes to its distinct chemical properties and biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
146609-11-2 |
|---|---|
分子式 |
C9H12N2O4 |
分子量 |
212.20 g/mol |
IUPAC名 |
1-[(2R,4R)-4-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O4/c12-4-6-3-8(15-5-6)11-2-1-7(13)10-9(11)14/h1-2,6,8,12H,3-5H2,(H,10,13,14)/t6-,8-/m1/s1 |
InChIキー |
OPAXFHHTDDEGAR-HTRCEHHLSA-N |
異性体SMILES |
C1[C@@H](CO[C@H]1N2C=CC(=O)NC2=O)CO |
正規SMILES |
C1C(COC1N2C=CC(=O)NC2=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


